molecular formula C15H24O B13041848 2-Benzyloctan-1-ol

2-Benzyloctan-1-ol

Katalognummer: B13041848
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: MESLZMGXRZPRGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyloctan-1-ol is an organic compound with the molecular formula C15H24O. It is a primary alcohol characterized by a benzyl group attached to the second carbon of an octane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloctan-1-ol typically involves the alkylation of benzyl alcohol with octyl halides under basic conditions. One common method is the Williamson ether synthesis, where benzyl alcohol reacts with octyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of benzylideneoctane, followed by hydrolysis. This method ensures high yield and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzyloctan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Benzyloctan-1-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Benzyloctan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its functional groups .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Benzyloctan-1-ol is unique due to its combination of a benzyl group and a long alkyl chain, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C15H24O

Molekulargewicht

220.35 g/mol

IUPAC-Name

2-benzyloctan-1-ol

InChI

InChI=1S/C15H24O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,15-16H,2-4,6,11-13H2,1H3

InChI-Schlüssel

MESLZMGXRZPRGK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CC1=CC=CC=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.